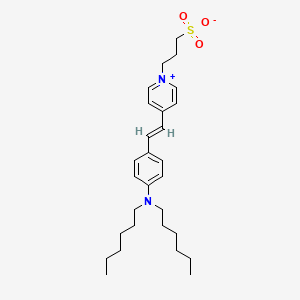
(E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate is a synthetic organic compound that belongs to the class of styryl pyridinium derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate typically involves a multi-step process:
Synthesis of the Styryl Pyridinium Core: The core structure can be synthesized through a condensation reaction between a pyridine derivative and a styryl derivative in the presence of a base.
Introduction of the Dihexylamino Group: The dihexylamino group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions may include the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
(E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate has several scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in bioimaging techniques to visualize cellular structures and processes.
Medicine: Investigated for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, which can be harnessed for various applications. The specific molecular targets and pathways involved depend on the context of its use, such as in bioimaging or materials science.
Comparison with Similar Compounds
Similar Compounds
Styryl Pyridinium Derivatives: Compounds with similar core structures but different substituents.
Fluorescent Probes: Other compounds used for similar applications in bioimaging and molecular studies.
Uniqueness
(E)-3-(4-(4-(dihexylamino)styryl)pyridin-1-ium-1-yl)propane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct photophysical properties and reactivity. This makes it particularly useful for applications requiring precise control over molecular interactions and dynamics.
Properties
Molecular Formula |
C28H42N2O3S |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
3-[4-[(E)-2-[4-(dihexylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C28H42N2O3S/c1-3-5-7-9-21-30(22-10-8-6-4-2)28-16-14-26(15-17-28)12-13-27-18-23-29(24-19-27)20-11-25-34(31,32)33/h12-19,23-24H,3-11,20-22,25H2,1-2H3 |
InChI Key |
BKRYKOOSQUJLCC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


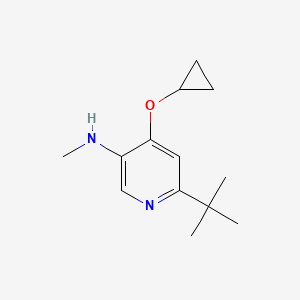
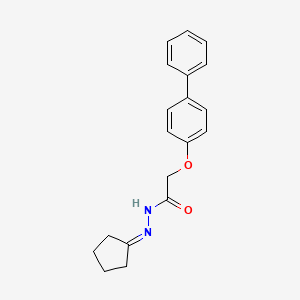
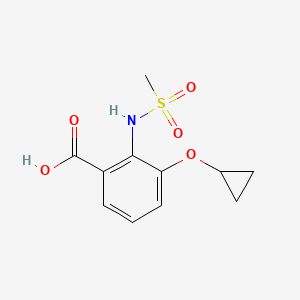
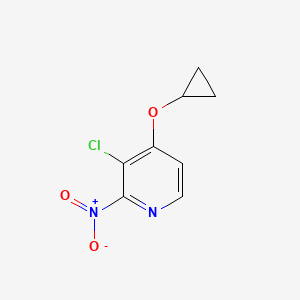

![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14811540.png)
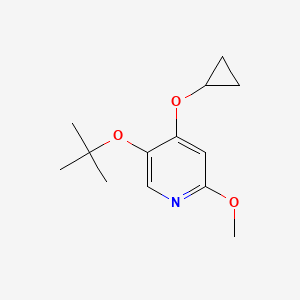
![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylate](/img/structure/B14811550.png)
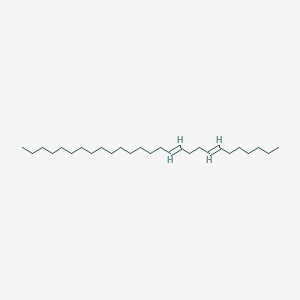
![N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B14811560.png)
![4-[(E)-2-phenylethenyl]benzohydrazide](/img/structure/B14811565.png)
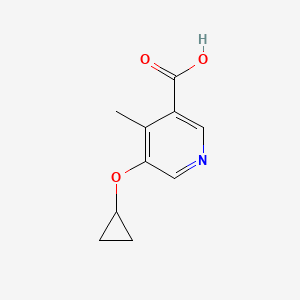
![4-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}naphthalen-1-ol](/img/structure/B14811583.png)
![Bicyclo[2.2.2]octane-2,3-diamine](/img/structure/B14811586.png)
